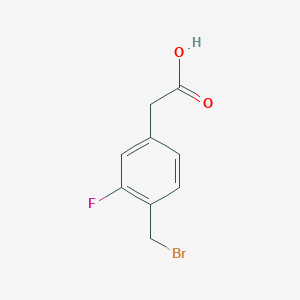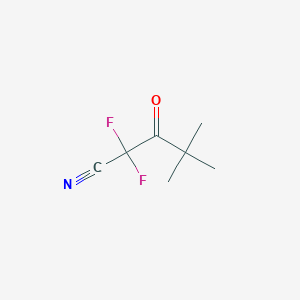![molecular formula C16H18O3S B12846134 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenylmethylsulfoxide is an organic compound with the molecular formula C8H10O2S It is a sulfoxide derivative, characterized by the presence of a sulfinyl functional group (S=O) attached to a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylmethylsulfoxide can be synthesized through the oxidation of 3-methoxyphenylmethyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide (H2O2), sodium periodate (NaIO4), and m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the oxidation process can be scaled up using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product. Catalysts such as tantalum carbide or niobium carbide can be employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxyphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as triflic acid (TfOH) or periodic acid (H5IO6) catalyzed by iron(III) chloride (FeCl3) in acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Methoxyphenylmethyl sulfone.
Reduction: 3-Methoxyphenylmethyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxyphenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfoxides and sulfones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Methoxyphenylmethylsulfoxide involves its ability to undergo redox reactions. The sulfoxide group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, including enzymes involved in oxidative stress and redox regulation .
Comparaison Avec Des Composés Similaires
3-Methoxyphenylmethyl sulfide: The precursor to 3-Methoxyphenylmethylsulfoxide, differing by the oxidation state of the sulfur atom.
3-Methoxyphenylmethyl sulfone: The fully oxidized form of the compound, with a sulfonyl group (SO2) instead of a sulfinyl group (SO).
Other Sulfoxides: Compounds such as dimethyl sulfoxide (DMSO) and methyl phenyl sulfoxide, which share the sulfoxide functional group but differ in their substituents
Uniqueness: 3-Methoxyphenylmethylsulfoxide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C16H18O3S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-18-15-7-3-5-13(9-15)11-20(17)12-14-6-4-8-16(10-14)19-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
WLJISUHUUIXRBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CS(=O)CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
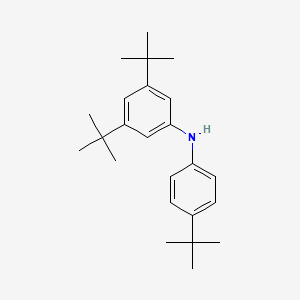
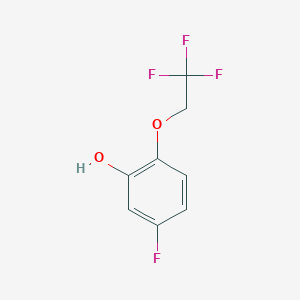
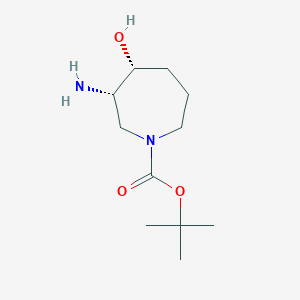
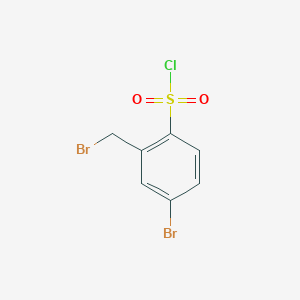
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

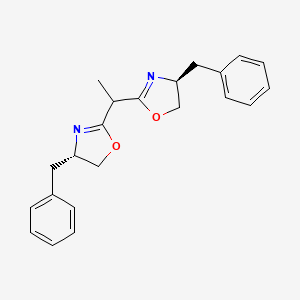
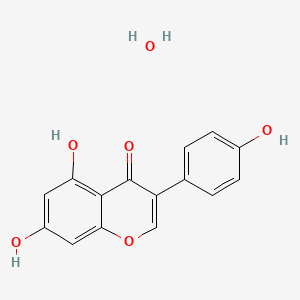
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
